3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(3,4-Dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazin derivative characterized by a fused tricyclic scaffold. Its structure includes a 3,4-dimethoxyphenyl substituent at position 3 and a tetrahydrofuran-2-ylmethyl group at position 9, which confers unique steric and electronic properties. The 3,4-dimethoxy motif is associated with enhanced solubility and receptor-binding affinity compared to non-polar substituents, while the tetrahydrofuran-derived side chain may improve metabolic stability .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-27-21-7-5-15(10-22(21)28-2)19-13-30-24-17(23(19)26)6-8-20-18(24)12-25(14-31-20)11-16-4-3-9-29-16/h5-8,10,13,16H,3-4,9,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUQKBNVLKZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, identified by its CAS number 929402-77-7, is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 423.5 g/mol
- Structure: The compound features a chromeno[8,7-e][1,3]oxazine core structure with substituents that enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-cancer and anti-inflammatory agent. Preliminary studies suggest that the tetrahydrofuran moiety may play a crucial role in modulating biological responses.
- Antioxidant Activity: The presence of methoxy groups in the phenyl ring contributes to the compound's ability to scavenge free radicals.
- Enzyme Inhibition: The oxazine ring may interact with specific enzymes involved in inflammation and cancer progression.
- Cell Proliferation Modulation: Studies indicate that the compound can influence cell cycle regulation in cancer cells.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The IC values were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 15.5 |
| MCF-7 (Breast) | 12.3 |
| A549 (Lung) | 18.7 |
These results indicate a promising profile for further development as an anti-cancer agent.
Case Study 2: Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines such as TNF- and IL-6:
| Treatment Group | TNF- (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound (10 µM) | 120 | 150 |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be closely related to its structural components. Modifications to the tetrahydrofuran and methoxy groups have shown varying effects on potency:
| Modification | Change in Activity |
|---|---|
| Removal of methoxy group | Decreased activity |
| Alteration of tetrahydrofuran ring | Increased potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazin derivatives exhibit structural diversity primarily through substitutions on the phenyl ring (position 3) and the alkyl/heterocyclic side chain (position 9). Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : The tetrahydrofuran-2-ylmethyl group in the target compound shows slower hepatic clearance in vitro compared to thiophen-2-ylmethyl () and 4-hydroxypentyl () analogs, as inferred from cytochrome P450 interaction studies.
- Bioactivity : Chloro- and fluoro-substituted derivatives () exhibit stronger cytotoxic effects but higher toxicity risks, whereas methoxy-substituted variants (target compound, ) prioritize selectivity over potency.
Mechanistic Insights
- Receptor Binding : The 3,4-dimethoxy group in the target compound facilitates hydrogen bonding with kinase ATP pockets, as observed in docking studies with CDK2 . In contrast, thiophene- and chlorophenyl-substituted analogs () rely on hydrophobic interactions for target engagement.
- Synergistic Effects : Compounds with heterocyclic side chains (e.g., tetrahydrofuran, thiophene) demonstrate improved synergy with chemotherapeutic agents like doxorubicin, likely due to modulation of efflux pumps .
Research Findings and Implications
Recent studies highlight the target compound’s balanced pharmacokinetic profile, making it a candidate for further optimization in oncology. However, chloro-substituted analogs () remain superior in potency, suggesting a trade-off between efficacy and safety. Future work should explore hybrid derivatives combining methoxy groups with fluorinated side chains to enhance both solubility and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
